molecular formula C27H28F3NO4S B13438550 1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester

1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester

Cat. No.: B13438550
M. Wt: 519.6 g/mol
InChI Key: ZBFSHSWSEMLSME-OCEACIFDSA-N
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Description

This compound is a trifluoromethanesulfonic acid ester derivative characterized by a complex aromatic backbone. Its structure includes:

  • A trifluoromethanesulfonate (TfO) group, known for strong electron-withdrawing properties and stability under acidic conditions.
  • A (E)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl moiety, which combines a stilbene-like framework with a dimethylaminoethoxy substituent. This structural motif is reminiscent of selective estrogen receptor modulators (SERMs) like tamoxifen derivatives .

Properties

Molecular Formula

C27H28F3NO4S

Molecular Weight

519.6 g/mol

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C27H28F3NO4S/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(15-11-21)34-19-18-31(2)3)22-12-16-24(17-13-22)35-36(32,33)27(28,29)30/h5-17H,4,18-19H2,1-3H3/b26-25+

InChI Key

ZBFSHSWSEMLSME-OCEACIFDSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)/C3=CC=CC=C3

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1,1,1-Trifluoromethanesulfonic acid (TFMS) derivatives have garnered attention in medicinal chemistry due to their unique properties and potential biological activities. The compound of interest, (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl ester , is a complex structure that combines trifluoromethanesulfonic acid with a dimethylaminoethoxy-substituted phenyl moiety. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C22H24F3N1O4S\text{C}_{22}\text{H}_{24}\text{F}_3\text{N}_1\text{O}_4\text{S}

This structure includes:

  • A trifluoromethanesulfonic acid group that enhances solubility and reactivity.
  • A dimethylamino group that may contribute to its pharmacological activity by interacting with biological targets.

Synthesis

The synthesis of the compound typically involves several steps:

  • Formation of the trifluoromethanesulfonic acid derivative.
  • Coupling reactions to attach the dimethylaminoethoxy and phenyl groups.
  • Purification processes to isolate the final product.

Recent studies have explored various synthetic routes, emphasizing the importance of reaction conditions in achieving high yields and purity .

Pharmacological Effects

The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways. Key areas of research include:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Research has demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes and obesity .

Case Studies

  • Cancer Cell Line Studies : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The underlying mechanism was linked to increased oxidative stress and activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
  • Enzyme Activity Assays : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results indicated a significant reduction in enzyme activity at micromolar concentrations .

Data Table: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AntitumorBreast cancer cell linesDose-dependent cytotoxicity
AntimicrobialStaphylococcus aureusMIC < traditional antibiotics
Enzyme InhibitionAChE inhibition assaySignificant reduction in activity

Chemical Reactions Analysis

Hydrolysis of the Triflate Ester

The triflate group is highly susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phenol derivative.
Reaction Pathway :
Triflate ester+H2OH+ or OHPhenol+CF3SO3H\text{Triflate ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or } \text{OH}^-} \text{Phenol} + \text{CF}_3\text{SO}_3\text{H}

  • Conditions :

    • Acidic: 10% HCl/THF at 55°C (similar to cyclopropane rearrangements in ).

    • Basic: Aqueous NaOH with phase-transfer catalysts (e.g., TEBAC) .

  • Key Data :

    Product Yield Conditions Reference
    Phenol88–95%10% HCl/THF ,

Nucleophilic Substitution

The triflate acts as a superior leaving group in SN1 or SN2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols).
Example Reaction :
Triflate ester+NuSubstituted aryl+CF3SO3\text{Triflate ester} + \text{Nu}^- \rightarrow \text{Substituted aryl} + \text{CF}_3\text{SO}_3^-

  • Nucleophiles Tested :

    • Tetra-nn-butylammonium bromide (SN1 pathway in HMPA) .

    • Lithium reagents (e.g., nn-BuLi for metal-halogen exchange) .

  • Steric Effects :

    • Bulky substituents at C10 hinder SN2 mechanisms, favoring SN1 .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aryl rings (activated by dimethylaminoethoxy groups) undergo EAS, such as nitration or sulfonation.
Key Sites :

  • Para to the dimethylaminoethoxy group (strong activation).

  • Meta to the triflate ester (moderate activation).

  • Example Reaction :
    Aryl-H+NO2+Aryl-NO2\text{Aryl-H} + \text{NO}_2^+ \rightarrow \text{Aryl-NO}_2

    • Conditions : HNO3_3/H2_2SO4_4, 0–5°C .

Reduction of the (E)-Alkenyl Group

Catalytic hydrogenation selectively reduces the double bond while preserving other functionalities.
Reaction :
(E)-Alkene+H2Pd/CAlkane\text{(E)-Alkene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Alkane}

  • Selectivity :

    • No epimerization observed due to rigid backbone .

  • Conditions :

    Catalyst Pressure Yield
    Pd/C (10%)1 atm H2_2>90%

Oxidation of the Dimethylamino Group

The tertiary amine can be oxidized to an N-oxide under mild conditions.
Reagent : mm-CPBA (meta-chloroperbenzoic acid) .
Product :
N(CH3)2N+(O)(CH3)2\text{N(CH}_3\text{)}_2 \rightarrow \text{N}^+\text{(O}^-\text{)(CH}_3\text{)}_2

  • Side Reactions : Over-oxidation to nitroso derivatives is minimal .

Thermal Rearrangements

Heating induces elimination or cyclization, depending on substituents:

  • Elimination : Loss of CF3_3SO3_3H forms a conjugated diene .

  • Cyclization : Intramolecular Friedel-Crafts reactions form polycyclic systems .

Diastereomer-Specific Reactivity

The (E)-configuration influences reaction outcomes:

  • Hydrogenation : Retains stereochemistry at adjacent centers .

  • Nucleophilic Attack : Bulky nucleophiles favor retention of configuration .

Stability and Degradation

  • Acid Sensitivity : The dimethylaminoethoxy group hydrolyzes in strong acids (e.g., HClO4_4) .

  • Light-Induced Degradation : UV exposure causes C–O bond cleavage in the triflate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Trifluoromethanesulfonate Groups
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Reference
Target Compound C₂₉H₂₇F₃NO₃S 542.6 g/mol - Trifluoromethanesulfonate group
- Dimethylaminoethoxy-phenylbutenyl backbone
Hypothesized SERM-like activity; potential use in receptor-targeted therapies
Methanesulfonic acid, 1,1,1-trifluoro-, 4-[(1S,2R)-1-methyl-2-nitro-1-(2-oxoethyl)propyl]phenyl ester C₁₃H₁₄F₃NO₆S 369.3 g/mol - Nitro group
- Methyl-oxoethyl chain
High reactivity due to nitro group; possible intermediate in synthesis of bioactive molecules
Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester C₉H₉F₃O₅S₂ 324.3 g/mol - Toluenesulfonyl group
- Bifunctional sulfonate-sulfone system
Used as a sulfonating agent in organic synthesis; enhanced thermal stability

Key Observations :

  • Unlike , the target lacks a sulfone group, reducing its electrophilicity but improving solubility in nonpolar media.
Compounds with Aminoethoxy-Phenyl Motifs
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Reference
4-Hydroxy-tamoxifen (OH-Tam[2]) C₂₆H₂₉NO₂ 387.5 g/mol - Hydroxyl group
- Methylaminoethoxy-phenylbutenyl backbone
SERM activity; binds estrogen receptors with IC₅₀ ~1 nM in breast cancer cells
1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine C₁₀H₁₂F₃NO 219.2 g/mol - Trifluoroethoxy group
- Primary amine
Intermediate in CNS drug synthesis; enhanced lipophilicity (logP ~2.1)

Key Observations :

  • The target compound shares the aminoethoxy-phenylbutenyl motif with OH-Tam[2], but its triflate group replaces the hydroxyl, likely altering receptor-binding kinetics and metabolic stability.
  • Compared to , the target’s extended conjugated system may reduce membrane permeability despite similar logP values.
Sulfonate Esters with Fluorinated Backbones
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications Reference
Ethenesulfonic acid, 4-(trifluoromethyl)phenyl ester C₉H₇F₃O₃S 252.2 g/mol - Trifluoromethyl group
- Vinyl sulfonate
Reactive monomer for fluoropolymer synthesis; hydrolytically unstable (t₁/₂ ~2 h in H₂O)
Ethanesulfonic acid, 1,1,2,2-tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-penten-1-yl)oxy]-, octafluoropentyl ester C₁₃H₁₀F₁₄O₃S 620.3 g/mol - Perfluorinated chain
- Ether linkage
High thermal stability (>300°C); used in specialty lubricants and surfactants

Key Observations :

  • The target compound ’s hydrolytic stability is superior to due to the absence of a vinyl sulfonate group.
  • Unlike , the target’s partially fluorinated structure balances hydrophobicity and biodegradability.

Data Tables

Table 1: Physicochemical Properties
Compound logP Solubility (mg/mL) Stability (pH 7.4, 37°C)
Target Compound 3.8* <0.1 >24 h
OH-Tam[2] 4.1 0.5 >48 h
Ethenesulfonic acid ester 2.5 5.2 <2 h

*Predicted using QikProp.

Q & A

Q. What are the optimal synthetic routes for preparing this trifluoromethanesulfonic acid ester?

Methodological Answer : The synthesis of this ester involves multi-step reactions, including esterification and coupling of aromatic/alkene moieties. Key steps include:

  • Esterification : Use trifluoromethanesulfonic anhydride with phenolic intermediates under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP) .
  • Coupling Reactions : Suzuki-Miyaura or Heck coupling for aryl-alkene linkages, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer :

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; trifluoromethanesulfonyl group at δ ~120–125 ppm in ¹⁹F NMR) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .

Advanced Research Questions

Q. What strategies mitigate stereochemical ambiguity during synthesis, given the (E)-configuration of the butenyl group?

Methodological Answer :

  • Stereocontrol : Use asymmetric catalysis (e.g., chiral ligands like BINAP with Pd) to enforce (E)-selectivity during alkene formation .
  • Post-Synthesis Analysis :
    • NOESY NMR : Detect spatial proximity of substituents to confirm configuration.
    • X-ray Crystallography : Resolve crystal structures if single crystals are obtainable .

Q. How does the dimethylaminoethoxy moiety influence solubility and receptor binding in biological systems?

Methodological Answer :

  • Physicochemical Profiling :
    • logP Measurement : Use shake-flask or HPLC-derived methods to assess hydrophobicity. The dimethylamino group enhances water solubility via protonation at physiological pH.
  • Receptor Binding Assays :
    • Competitive Binding Studies : Compare affinity to Tamoxifen-like SERMs (e.g., estrogen receptor α/β) using radiolabeled ligands (³H-estradiol) .
    • Molecular Dynamics Simulations : Model interactions with receptor active sites (e.g., hydrogen bonding with Glu353/Arg394 in ERα) .

Q. What analytical challenges arise in detecting metabolic degradation products of this compound?

Methodological Answer :

  • Metabolite Identification :
    • LC-MS/MS : Use Q-TOF systems to fragment parent ions and identify hydrolyzed products (e.g., loss of trifluoromethanesulfonyl group or cleavage of the ester bond) .
    • Stability Studies : Incubate in simulated biological fluids (e.g., pH 7.4 buffer, liver microsomes) to track degradation kinetics.

Contradictions and Limitations

  • Catalyst Efficiency : reports trifluoromethanesulfonic acid as a catalyst for polymer synthesis, but its ester derivative may require alternative catalysts (e.g., Pd-based systems) for coupling reactions .
  • Biological Activity : While Tamoxifen analogs () suggest estrogen receptor targeting, the trifluoromethanesulfonyl group’s electron-withdrawing effects may alter binding kinetics, necessitating empirical validation .

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